Cas no 1021227-18-8 (N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide)

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide structure
1021227-18-8 structure
商品名:N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
CAS番号:1021227-18-8
MF:C19H18FN3O3S
メガワット:387.427926540375
CID:5924771
PubChem ID:42208476

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
    • AKOS024503351
    • N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
    • F5254-0125
    • 1021227-18-8
    • N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
    • インチ: 1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)9-10-21-17(24)8-7-15-12-27-19(22-15)23-18(25)16-2-1-11-26-16/h1-6,11-12H,7-10H2,(H,21,24)(H,22,23,25)
    • InChIKey: SSYJPWXKMXHBAK-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2=CC=CO2)=O)=NC(=C1)CCC(NCCC1C=CC(=CC=1)F)=O

計算された属性

  • せいみつぶんしりょう: 387.10529078g/mol
  • どういたいしつりょう: 387.10529078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 113Ų

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5254-0125-2μmol
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
2μmol
$57.0 2023-09-10
Life Chemicals
F5254-0125-10μmol
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5254-0125-1mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
1mg
$54.0 2023-09-10
Life Chemicals
F5254-0125-5μmol
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5254-0125-5mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
5mg
$69.0 2023-09-10
Life Chemicals
F5254-0125-2mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
2mg
$59.0 2023-09-10
Life Chemicals
F5254-0125-3mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
3mg
$63.0 2023-09-10
Life Chemicals
F5254-0125-20mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
20mg
$99.0 2023-09-10
Life Chemicals
F5254-0125-75mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
75mg
$208.0 2023-09-10
Life Chemicals
F5254-0125-4mg
N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1021227-18-8
4mg
$66.0 2023-09-10

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide 関連文献

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamideに関する追加情報

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide: A Comprehensive Overview

N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide, identified by the CAS registry number CAS No. 1021227-18-8, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring, a furan carboxamide group, and a fluorophenyl moiety. The integration of these functional groups makes it a promising candidate for exploring novel chemical reactions and bioactive properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of similar compounds, paving the way for large-scale production. The use of transition metal catalysts and advanced purification techniques has significantly improved the efficiency of the synthesis process.

From a pharmacological perspective, this compound has shown potential as a lead molecule in drug discovery. Studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for crossing biological membranes and interacting with target proteins.

The thiazole ring in the structure contributes to the compound's stability and bioavailability. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Recent studies have explored the use of thiazole-containing compounds in developing novel antibiotics, particularly against drug-resistant bacterial strains. This compound's unique substitution pattern on the thiazole ring may offer additional advantages in terms of selectivity and potency.

The furan carboxamide group further enhances the compound's versatility. Furan derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and participate in π-π interactions with biological targets. The carboxamide functionality introduces additional polarity to the molecule, which can improve its solubility and binding affinity to target proteins.

Recent research has also focused on the computational modeling of this compound to predict its pharmacokinetic properties. Advanced molecular docking studies have provided insights into its binding modes with various protein targets. These studies have highlighted its potential as a substrate for drug transporters and its ability to evade enzymatic degradation, which are critical factors for drug efficacy.

In conclusion, N-[4-(2-{[2-(4-fluorophenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a promising candidate for further research and development.

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